2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide is a complex organic compound with a unique structure that includes a pyridazinyl ring, a chlorophenyl group, and a methoxyphenethyl side chain
Preparation Methods
The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinyl ring. The chlorophenyl group is introduced through a substitution reaction, and the methoxyphenethyl side chain is added via an acylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinyl ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinyl ring and chlorophenyl group are key to its binding affinity, while the methoxyphenethyl side chain can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-5-3-2-4-16(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPORIVMLKNNCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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